molecular formula C7H13N B2515060 2-Bicyclo[2.1.1]hexanylmethanamine CAS No. 1784278-06-3

2-Bicyclo[2.1.1]hexanylmethanamine

Cat. No. B2515060
CAS RN: 1784278-06-3
M. Wt: 111.188
InChI Key: MTZRMPNXGRZEFR-UHFFFAOYSA-N
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Description

2-Bicyclo[2.1.1]hexanylmethanamine is a compound that belongs to the class of bicyclic structures, which are of significant interest in pharmaceutical development due to their complex and unique chemical properties. These structures are often incorporated into bio-active compounds and are valued for their saturated nature and potential to explore new sp3-rich chemical spaces .

Synthesis Analysis

The synthesis of bicyclic compounds like this compound has been approached through various innovative methods. One such method involves the use of visible-light-induced energy transfer catalysis to create polysubstituted 2-oxabicyclo[2.1.1]hexanes from benzoylformate esters and bicyclo[1.1.0]butanes. This process is believed to involve a [2π + 2σ] photocycloaddition along with a backbone C-H abstraction and aryl group migration sequence . Another approach disclosed is the modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules using photochemistry and [2 + 2] cycloaddition, which allows for further derivatization and access to new chemical spaces .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been studied using various spectroscopic techniques. For instance, the structure of amino alcohols derived from the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with glycidyl ethers was determined using IR spectroscopy, 1H and 13C NMR, and mass spectrometry. The regioselectivity of the oxirane ring opening in these reactions was also explored .

Chemical Reactions Analysis

The chemical reactions involving bicyclic compounds such as this compound often result in the formation of derivatives with various functional groups. For example, the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with different glycidyl ethers led to the production of N-mono- and N,N-bis(3-R-oxy-2-hydroxypropyl) derivatives. The reaction mechanism for these transformations was further studied using quantum chemistry methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure and the nature of their substituents. The optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine, a compound structurally related to this compound, was achieved through the formation of a complex with (2R,3R)-O,O'-dibenzoyltartaric acid. The crystal structure of this complex was determined using X-ray diffraction, revealing insights into the chiral recognition and the multilamellar structure of the crystal .

Scientific Research Applications

Molecular Structure and Drug Research

The unique molecular structure of norbornane compounds, including 2-Bicyclo[2.1.1]hexanylmethanamine, has gained significant importance in drug research. These compounds are not only used medicinally but are also valuable as test molecules for studying structure-activity relationships due to their special molecular shape, voluminous bicyclic carbon skeleton, and the sterically fixed position of their substituents. This makes them suitable for exploring and understanding the intricate relationships between molecular structure and pharmacological activity (Buchbauer & Pauzenberger, 1991).

Therapeutic Potential in Liver Diseases

Bicyclol, a derivative of this compound, has been identified as having a wide spectrum of pharmacological properties and therapeutic potential in various pathological conditions in the liver. This includes anti-viral, anti-inflammatory, immuno-regulatory, anti-oxidative, antisteatotic, anti-fibrotic, antitumor effects, and the regulation of cell death and heat shock proteins. Despite its wide range of pharmacological actions, bicyclol has shown minimal toxicity, indicating its potential as a candidate for various liver diseases like acute liver injury, fulminant hepatitis, non-alcoholic fatty liver disease, fibrosis, and hepatocellular carcinoma (Zhao et al., 2020).

Chemical Synthesis and Natural Product Construction

The unique molecular structure of this compound and its derivatives are pivotal in chemical synthesis, particularly in Type II intramolecular cycloadditions. These cycloadditions have emerged as an efficient strategy for the construction of bridged ring systems, providing access to a wide range of bridged bicyclo[m.n.1] ring systems with high regio- and diastereoselectivity. This methodology plays a crucial role in the total synthesis of natural products containing bridged bicyclo[m.n.1] ring systems, stimulating further invention and advancements in this research field (Min et al., 2020).

Future Directions

The future directions for the research and development of 2-Bicyclo[2.1.1]hexanylmethanamine involve the exploration of opportunities currently hampered by the scarcity of methods that enable the preparation of the required compounds . For example, the substitution of the bridge positions of bicyclo[2.1.1]hexanes could be used to extend the bioisostere concept to benzenes containing three or more substituents .

Mechanism of Action

properties

IUPAC Name

2-bicyclo[2.1.1]hexanylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-4-7-3-5-1-6(7)2-5/h5-7H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZRMPNXGRZEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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